molecular formula C12H9NO6 B1269843 5-[(4-Nitrophenoxy)methyl]-2-furoic acid CAS No. 438219-25-1

5-[(4-Nitrophenoxy)methyl]-2-furoic acid

Cat. No.: B1269843
CAS No.: 438219-25-1
M. Wt: 263.2 g/mol
InChI Key: QBTFAJGZQGYZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Nitrophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H9NO6. It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group.

Preparation Methods

The synthesis of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-nitrophenol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(4-Nitrophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Nitrophenoxy)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing novel compounds with potential pharmaceutical and agrochemical applications.

    Biology: It is used in studies to understand the interactions of nitrophenoxy compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The furan ring can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

5-[(4-Nitrophenoxy)methyl]-2-furoic acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFAJGZQGYZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230828
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438219-25-1
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.